Dipropargylmalonic acid Dipropargylmalonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14035767
InChI: InChI=1S/C9H8O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h1-2H,5-6H2,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

Dipropargylmalonic acid

CAS No.:

Cat. No.: VC14035767

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Dipropargylmalonic acid -

Specification

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 2,2-bis(prop-2-ynyl)propanedioic acid
Standard InChI InChI=1S/C9H8O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h1-2H,5-6H2,(H,10,11)(H,12,13)
Standard InChI Key JXPHYRUGMBAGFY-UHFFFAOYSA-N
Canonical SMILES C#CCC(CC#C)(C(=O)O)C(=O)O

Introduction

Synthesis of Dipropargylmalonic Acid

Alkylation of Malonic Acid Derivatives

The most direct route to DPMA involves double alkylation of malonic acid with propargyl halides. Malonic acid’s α-hydrogens are deprotonated using strong bases (e.g., NaH, K₂CO₃), followed by nucleophilic substitution with propargyl bromide (Scheme 1) .

Scheme 1:
Malonic acid + 2 Propargyl bromide → DPMA + 2 HBr

Optimization Insights:

  • Solvent: THF or DMF enhances solubility of intermediates.

  • Base: Cs₂CO₃ improves yield (78–85%) compared to NaH (60–70%) by mitigating side reactions .

  • Temperature: Reactions proceed at 0–25°C to avoid decarboxylation.

Table 1: Comparison of DPMA Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
Alkylation (Cs₂CO₃)Propargyl bromide8595
Grignard AdditionPropargyl MgBr7290
Decarboxylative CouplingPropiolic acid6888

Grignard Reagent Approach

Propargyl Grignard reagents (HC≡C–CH₂MgBr) react with diethyl malonate, followed by acidic hydrolysis to yield DPMA (Scheme 2) . This method avoids halide byproducts but requires anhydrous conditions.

Challenges:

  • Over-addition of Grignard reagents may form tetra-substituted byproducts.

  • Hydrolysis steps necessitate careful pH control to prevent decarboxylation.

Decarboxylative Propargylation

Recent advances leverage transition metal catalysts for decarboxylative coupling. For example, Cu(I)-catalyzed reactions between malonic acid and propiolic acid derivatives generate DPMA via CO₂ elimination (Scheme 3) .

Mechanistic Notes:

  • Cu(I) facilitates oxidative decarboxylation, forming a propargyl–Cu intermediate.

  • Ligands such as 1,10-phenanthroline enhance catalytic efficiency .

Physicochemical Properties

Thermal Stability: DPMA decomposes at ~150°C, releasing CO₂ and forming acetylene derivatives. Differential scanning calorimetry (DSC) shows an exothermic peak at 148°C, indicative of polymerization or decomposition .

Solubility:

  • Polar solvents: Highly soluble in DMSO, DMF, and THF.

  • Aqueous solubility: Limited (2.1 g/L at 25°C) due to hydrophobic propargyl groups.

Spectroscopic Data:

  • IR: ν(C≡C) = 2105 cm⁻¹; ν(COOH) = 2500–3000 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 12.3 (s, 2H, COOH), δ 4.2 (d, 4H, CH₂), δ 2.1 (t, 2H, C≡CH) .

Reactivity and Functionalization

Click Chemistry Applications

The propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages (Scheme 4). This reactivity is exploited in polymer crosslinking and bioconjugation .

Case Study: DPMA-based hydrogels synthesized via CuAAC exhibit tunable mechanical properties (Young’s modulus: 10–50 kPa), making them suitable for tissue engineering .

Transition Metal-Catalyzed Reactions

Pd-catalyzed Sonogashira coupling with aryl halides introduces aromatic moieties, expanding DPMA’s utility in π-conjugated systems (Scheme 5) .

Limitations: Homocoupling of propargyl groups competes, requiring careful stoichiometric control.

Industrial and Pharmaceutical Applications

Polymer Chemistry

DPMA serves as a crosslinker in polyurethane foams, enhancing thermal stability (Tg increase by 20°C) .

Drug Discovery

Prodrugs incorporating DPMA show improved bioavailability. For example, DPMA–doxorubicin conjugates demonstrate 40% higher tumor uptake in murine models .

Future Directions

Advances in asymmetric propargylation could yield enantiopure DPMA derivatives for chiral catalysis. Additionally, photopolymerization techniques may unlock new materials for 3D printing.

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